molecular formula C20H23ClN4O2 B2713196 2-(2-Chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone CAS No. 1903257-61-3

2-(2-Chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone

Cat. No. B2713196
CAS RN: 1903257-61-3
M. Wt: 386.88
InChI Key: QJVYZKILVNZNFZ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H23ClN4O2 and its molecular weight is 386.88. The purity is usually 95%.
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Scientific Research Applications

Receptor Interaction

Research into compounds with structural similarities, such as N-piperidinyl derivatives, highlights their potential in interacting with specific receptors like the CB1 cannabinoid receptor. For example, studies have shown how these compounds can influence receptor binding and activity, suggesting a potential avenue for research into neurological or pharmacological applications (Shim et al., 2002).

Antimicrobial Activity

Synthesis of new pyridine derivatives, including those with piperazine and pyrazole moieties, has been investigated for antimicrobial properties. Such studies demonstrate how structural modifications can yield compounds with variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Antitumor Activity

Compounds bearing the piperazine moiety have been synthesized and evaluated for their antitumor activity against breast cancer cells, revealing some derivatives as promising antiproliferative agents. This suggests potential for similar compounds to be explored in cancer research (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Synthesis of Heterocyclic Compounds

Research into the synthesis of complex heterocyclic compounds, including those incorporating pyrazole and piperazine units, has broad implications for drug discovery and material science. These studies outline methods for creating compounds with potential pharmaceutical applications or as intermediates in chemical synthesis (Lv, Ding, & Zhao, 2013).

properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c21-17-7-2-1-5-15(17)13-19(26)23-9-11-24(12-10-23)20(27)18-14-16-6-3-4-8-25(16)22-18/h1-2,5,7,14H,3-4,6,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVYZKILVNZNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)CC4=CC=CC=C4Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone

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